[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a dicyclohexylphosphino group and a sulfinamide moiety. These structural elements contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide typically involves multiple steps, starting from readily available precursors One common synthetic route involves the reaction of 2-(dicyclohexylphosphino)benzaldehyde with a chiral amine to form an imine intermediate This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfinamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dicyclohexylphosphino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides or aryl halides; reactions may require catalysts and elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phosphines
Scientific Research Applications
[S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions and asymmetric hydrogenation.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with molecular targets through its phosphine and sulfinamide groups. The phosphine group can coordinate to transition metals, forming stable complexes that facilitate catalytic reactions. The sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity in various chemical processes.
Comparison with Similar Compounds
[S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide can be compared with other similar compounds, such as:
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
The uniqueness of [S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide lies in its specific structural features and its ability to act as a versatile ligand in various catalytic processes.
Properties
IUPAC Name |
(R)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4,7-8,13-16,21-22,24-25,28,30H,5-6,9-12,17-20H2,1-3H3/t28-,33-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTFAEDQOSFDCK-LHXZUMEBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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